Phosphorothioic acid, O-ethyl O-(3,5,6-trichloro-2-pyridinyl) ester

Description

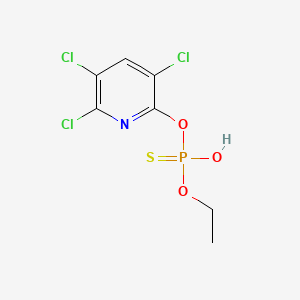

Chemical Identity and Structure Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester, commonly known as chlorpyrifos (CAS 2921-88-2), is an organophosphate insecticide with the molecular formula C₉H₁₁Cl₃NO₃PS and a molar mass of 350.59 g/mol . Its structure features a central phosphorus atom bonded to two ethoxy groups (O,O-diethyl), a sulfur atom (thioester), and a 3,5,6-trichloro-2-pyridinyl moiety (Figure 1).

Properties

CAS No. |

66651-96-5 |

|---|---|

Molecular Formula |

C7H7Cl3NO3PS |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

ethoxy-hydroxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |

InChI |

InChI=1S/C7H7Cl3NO3PS/c1-2-13-15(12,16)14-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3,(H,12,16) |

InChI Key |

WHGNMEMHTPXJRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Phosphorochloridothioate Intermediate

A two-step approach derived from analogous phosphorothioate syntheses:

Synthesis of O-Ethyl Phosphorochloridothioate :

React phosphorus trichloride with ethanol and sulfur under anhydrous conditions:

$$

\text{PCl}3 + \text{C}2\text{H}5\text{OH} + \text{S} \rightarrow \text{C}2\text{H}5\text{OP}(=S)\text{Cl}2 + \text{HCl}

$$

Triethylamine may catalyze the reaction while scavenging HCl.Coupling with 3,5,6-Trichloro-2-Pyridinol :

The chloridothioate reacts with 3,5,6-trichloro-2-pyridinol in a polar solvent (e.g., tetrahydrofuran):

$$

\text{C}2\text{H}5\text{OP}(=S)\text{Cl}2 + \text{C}5\text{H}2\text{Cl}3\text{NOH} \rightarrow \text{C}7\text{H}7\text{Cl}3\text{NO}3\text{PS} + 2\text{HCl}

$$

A base like tripropylamine ensures deprotonation and facilitates nucleophilic attack.

One-Pot Esterification via Phosphorus Trichloride

Adapting methods from spirocyclic phosphite syntheses, a single-reactor process could involve:

- Simultaneous Reactant Introduction :

Combine equimolar phosphorus trichloride, ethanol, and 3,5,6-trichloro-2-pyridinol in xylene. - Catalyzed Condensation :

Add tripropylamine (10 mol%) to neutralize HCl and drive esterification:

$$

\text{PCl}3 + \text{C}2\text{H}5\text{OH} + \text{C}5\text{H}2\text{Cl}3\text{NOH} \xrightarrow{\text{cat.}} \text{C}7\text{H}7\text{Cl}3\text{NO}3\text{PS} + 3\text{HCl}

$$

Maintain temperatures at 80–100°C for 8–12 hours to ensure completion.

Optimized Reaction Conditions

Solvent Systems

Temperature and Time

Catalysts and Bases

- Trialkylamines (tripropylamine, tributylamine): Effective HCl scavengers.

- Ion-exchange resins : Alternative for continuous acid removal in industrial settings.

Purification and Characterization

Isolation Techniques

- Crystallization : Use hexane/ethyl acetate mixtures to precipitate the product.

- Column chromatography : Silica gel with dichloromethane/methanol gradients for lab-scale purification.

Analytical Confirmation

Challenges and Limitations

- Intermediate Stability : Phosphorochloridothioates are moisture-sensitive, requiring inert atmospheres.

- Regioselectivity : Competing reactions at the pyridinyl oxygen vs. chlorine sites may necessitate protecting groups.

- Yield Optimization : Published yields for analogous compounds range from 43.8%–92%, suggesting room for improvement via catalyst screening.

Industrial-Scale Considerations

- Continuous Flow Systems : Mitigate exothermic risks during PCl₃ reactions.

- Solvent Recovery : Xylene or toluene recycling reduces costs and environmental impact.

- Waste Management : HCl byproducts require neutralization or conversion to marketable salts.

Chemical Reactions Analysis

Types of Reactions

Chlorpyrifos undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, chlorpyrifos can hydrolyze to form 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.

Oxidation: Chlorpyrifos can be oxidized to form chlorpyrifos-oxon, a more toxic metabolite.

Reduction: Under certain conditions, chlorpyrifos can be reduced to less toxic compounds.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.

Oxidation: Chlorpyrifos-oxon.

Reduction: Various less toxic phosphorothioic acid derivatives.

Scientific Research Applications

Scientific Research Applications

Chlorpyrifos is used as a model compound to study organophosphate chemistry and reactions. Researchers investigate its effects on biological systems, including its neurotoxic effects on insects and mammals, and its potential impact on human health, particularly its neurodevelopmental toxicity. Additionally, it is employed in the development of pest control products and agricultural chemicals.

Synthesis and Production

Chlorpyrifos is synthesized by reacting 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate under basic conditions, such as in the presence of sodium carbonate. Industrial production follows similar synthetic routes on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Advanced equipment and technology optimize the production process and minimize environmental impact.

Major Products Formed

The major products formed during the use and degradation of chlorpyrifos include:

- Hydrolysis: 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.

- Oxidation: Chlorpyrifos-oxon.

- Reduction: Various less toxic phosphorothioic acid derivatives.

Physico-chemical Properties

Synonyms

Chlorpyrifos is also known by several other names, including:

- ISO

- BSI

- ANSI Eradex

- OMS 971

- DURSBAN

- Lorsban

- Dowco179

- ENT27311

- DOWCO 179

- DURSBAN(R)

- dursban hf

- Clorpyrifos

- CHLORPYRIFOS

- chlorpyrifos

- Chlorpyritos

- Chlorpyriphos

- Trichlorpyrphos

- chlorpyrifos-ethyl

- O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate

- O,O-diethyl S-(3,5,6-trichloropyridin-2-yl) thiophosphate

- O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)phos-phorothioate

- O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate

- Phosphorothioic acid O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester

Synthesis Information

Mechanism of Action

Chlorpyrifos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular target of chlorpyrifos is the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .

Comparison with Similar Compounds

Physicochemical Properties

- Physical State : White crystalline solid at room temperature .

- Melting Point : 42–44°C .

- Water Solubility : 1.2 mg/L (25°C), indicating low hydrophilicity .

- Organic Solubility : Highly soluble in acetone (6.5 kg/kg), benzene (7.9 kg/kg), and chloroform (6.3 kg/kg) .

- Vapor Pressure : 5.03 × 10⁻⁵ mmHg (25°C), suggesting low volatility .

Applications

Chlorpyrifos is a broad-spectrum insecticide used in agriculture (e.g., corn, soybeans), residential pest control, and veterinary applications. It acts via acetylcholinesterase (AChE) inhibition, disrupting neurotransmission in insects .

Comparison with Structurally Similar Compounds

Methyl Chlorpyrifos (O,O-Dimethyl Analog)

Chemical Identity : Phosphorothioic acid, O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) ester (CAS 5902-51-2), marketed as Reldan .

Key Differences :

- Substituents : Diethyl (chlorpyrifos) vs. dimethyl (methyl chlorpyrifos) groups on phosphorus.

- Molecular Weight: Methyl analog has a lower molar mass (C₇H₇Cl₃NO₃PS; ~322.5 g/mol) due to reduced alkyl chain length .

- Toxicity : Methyl chlorpyrifos exhibits higher acute toxicity to aquatic organisms but lower mammalian toxicity compared to chlorpyrifos .

Chlorpyrifos Oxon (Oxygen Analog)

Chemical Identity : Phosphoric acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester (CAS 5598-15-2) .

Key Differences :

- Functional Group : Sulfur (chlorpyrifos) replaced by oxygen (oxon), increasing AChE inhibition potency by ~100–1,000× .

- Environmental Persistence : Oxon is less stable in soil (half-life < 1 day) compared to chlorpyrifos (weeks to months) .

Other Structural Analogs

- Etrimfos (CAS 38260-54-7): Contains a pyrimidine ring instead of pyridine.

- Azinphos-methyl : Features a benzotriazinyl group; higher toxicity to bees but phased out due to environmental risks .

Comparative Data Tables

Table 1: Physicochemical Properties of Chlorpyrifos and Analogs

Table 2: Environmental and Toxicological Profiles

Mechanistic and Metabolic Comparisons

- Metabolism : Chlorpyrifos undergoes cytochrome P450-mediated oxidation to its oxon form, which is further detoxified by paraoxonase enzymes . Methyl chlorpyrifos is metabolized faster due to shorter alkyl chains .

- Ecotoxicity: Chlorpyrifos’ diethyl groups enhance soil adsorption, reducing runoff compared to methyl analogs . However, its metabolite (oxon) is highly mobile in water .

Q & A

Q. What are the recommended analytical methods for quantifying Chlorpyrifos in environmental samples, and how do solubility properties influence solvent selection?

Chlorpyrifos exhibits low water solubility (1.2 mg/L at 25°C) but high solubility in acetone, benzene, and chloroform . For environmental analysis (e.g., soil or water), gas chromatography-mass spectrometry (GC-MS) is preferred due to its volatility and thermal stability. Liquid-liquid extraction using acetone or benzene is optimal for isolating Chlorpyrifos from aqueous matrices, while solid-phase extraction (SPE) with C18 cartridges is effective for trace detection. Validate methods using EPA 8141B guidelines to ensure precision.

Q. How should researchers handle Chlorpyrifos to ensure safety during laboratory experiments?

Adhere to OSHA PEL (TWA 0.2 mg/m³) and ACGIH TLV (STEL 0.6 mg/m³) . Use fume hoods for weighing and handling crystalline forms (melting point 42–44°C). Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Store samples at 4°C to maintain stability and avoid degradation .

Q. What are the key stability considerations for Chlorpyrifos under varying experimental conditions?

Chlorpyrifos is stable at room temperature but degrades in alkaline conditions or in the presence of strong oxidizers . For long-term storage, dissolve in non-polar solvents (e.g., hexane) and refrigerate. Monitor degradation products like 3,5,6-trichloro-2-pyridinol (TCP) using HPLC with UV detection at 280 nm.

Q. What is the baseline toxicity profile of Chlorpyrifos, and how is acute exposure assessed?

Acute toxicity includes neurotoxic effects via acetylcholinesterase inhibition. LD50 values for rats are 135–163 mg/kg (oral) and 202 mg/kg (dermal) . For in vitro assays, use SH-SY5Y neuronal cells and measure AChE activity spectrophotometrically. Include positive controls (e.g., parathion) to validate assay sensitivity.

Advanced Research Questions

Q. How can contradictions in environmental persistence data (e.g., soil half-life) be resolved methodologically?

Reported half-lives range from 10–120 days due to variables like soil pH, microbial activity, and organic matter . Design controlled microcosm studies with standardized soil types (e.g., USDA loam) and spiked Chlorpyrifos concentrations. Use LC-MS/MS to track parent compound degradation and TCP formation. Apply first-order kinetics models with covariates (e.g., microbial biomass) to explain discrepancies .

Q. What advanced techniques are used to study Chlorpyrifos metabolism in non-target organisms?

Use isotopically labeled Chlorpyrifos (e.g., ¹⁴C-labeled) to trace metabolic pathways in model organisms (e.g., Daphnia magna). Combine high-resolution mass spectrometry (HRMS) with metabolomics workflows to identify phase I (oxidation) and phase II (glutathione conjugation) metabolites. Compare metabolic rates across species using allometric scaling models .

Q. How can researchers assess long-term ecotoxicological impacts on aquatic ecosystems?

Chronic toxicity studies should follow OECD 211 (Daphnia) or 210 (Fish) guidelines. For aquatic risk assessment, calculate hazard quotients (HQ) using NOEC values (e.g., 0.1 µg/L for Ceriodaphnia dubia) and environmental concentrations from field monitoring . Incorporate probabilistic models to account for spatial-temporal variability in exposure scenarios.

Q. What methodologies address challenges in detecting Chlorpyrifos in complex biological matrices (e.g., plant tissues)?

Matrix effects in plants can be mitigated via QuEChERS extraction (acetonitrile with MgSO₄/NaCl). For GC-MS analysis, use matrix-matched calibration and deuterated internal standards (e.g., Chlorpyrifos-d10) to improve accuracy. For low-detection limits (≤0.01 ppb), employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.